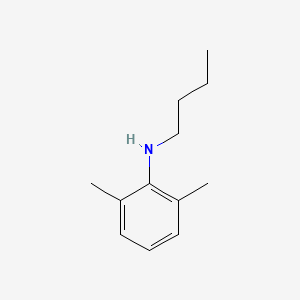

N-butyl-2,6-dimethylaniline

Description

Structure

3D Structure

Properties

CAS No. |

41115-22-4 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butyl-2,6-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-4-5-9-13-12-10(2)7-6-8-11(12)3/h6-8,13H,4-5,9H2,1-3H3 |

InChI Key |

UMHATKUMNAUAPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Synthesis

Synthesis of the 2,6-Dimethylaniline (B139824) Precursor

There are several established routes for the industrial and laboratory-scale synthesis of 2,6-dimethylaniline. These methods start from different raw materials and employ various catalytic systems to achieve the desired product.

A significant industrial method for producing 2,6-dimethylaniline is through the catalytic amination of 2,6-dimethylphenol (B121312). guidechem.com This process involves the reaction of 2,6-dimethylphenol with ammonia (B1221849) at elevated temperatures, typically between 200°C and 400°C, in the presence of a supported palladium catalyst. google.com One documented example of this reaction involved placing 122 parts of 2,6-dimethylphenol with 176 parts of concentrated ammonium (B1175870) hydroxide (B78521) and 9.5 parts of 5% palladium on charcoal in a pressure vessel. google.com The mixture was heated to 250°C for 12 hours under hydrogen pressure, resulting in a 78.6% conversion of 2,6-dimethylphenol to 2,6-dimethylaniline. google.com

Further refinements of this method have led to improved yields and selectivity. For instance, using a Pd/Al2O3-BaO catalyst in a fixed-bed reactor has achieved a conversion rate of 99.89% with a selectivity of 91.16%. researchgate.net Alternative catalysts, such as those based on platinum, have also been employed. In one variation, 2,6-dimethylphenol is reacted with ammonia and 2,6-dimethyl cyclohexanone (B45756) in the presence of a platinum catalyst on a silica-alumina support at 300°C for 4 hours to yield the product. prepchem.com The reaction mechanism is believed to proceed through the initial hydrogenation of the phenol (B47542) to an intermediate like 2,6-dimethylcyclohexanone, followed by amination. researchgate.net

| Reactant | Catalyst | Temperature (°C) | Pressure | Duration (hours) | Conversion/Yield | Reference |

| 2,6-Dimethylphenol, Ammonia | 5% Palladium on Charcoal | 250 | 100 psig (Hydrogen) | 12 | 78.6% Conversion | google.com |

| 2,6-Dimethylphenol, Ammonia | Pd/Al2O3-BaO | Not specified | Not specified | Not specified | 99.89% Conversion | researchgate.net |

| 2,6-Dimethylphenol, Ammonia | Platinum on Silica-Alumina | 300 | Sealed vessel | 4 | Good Yield | prepchem.com |

Another synthetic route to 2,6-dimethylaniline involves the dehydrogenation of 2,6-dimethylcyclohexylamine (B1345578). This process is typically carried out by heating a mixture of 2,6-dimethylcyclohexylamine and a phenol, such as 2,6-dimethylphenol, at temperatures ranging from 200°C to 400°C. google.com The reaction is conducted in the presence of a palladium catalyst, often supported on charcoal, under sufficient pressure to keep the reactants in a liquid phase. google.comgoogle.com The phenol in this reaction acts as a hydrogen acceptor, which improves the rate of formation of the aromatic amine. google.com

Research has demonstrated high efficiency with this method, achieving 99.9% conversion and 97% selectivity using a 0.5% Pd/charcoal catalyst in a 4-hour reaction. Other catalytic systems, such as Platinum on Cerium(IV) oxide (Pt/CeO2), have also been shown to be effective for this dehydrogenation, with toluene (B28343) serving as the hydrogen-acceptor to enhance the selectivity for the target product. researchgate.net

| Reactant | Catalyst | Temperature (°C) | Hydrogen Acceptor | Conversion/Selectivity | Reference |

| 2,6-Dimethylcyclohexylamine | Palladium on Charcoal | 200 - 400 | 2,6-Dimethylphenol | Not specified | google.com |

| 2,6-Dimethylcyclohexylamine | 0.5% Pd/Charcoal | 200 - 300 | Phenol derivatives | 99.9% Conversion, 97% Selectivity | |

| 2,6-Dimethylcyclohexylamine | Pt/CeO2 | Not specified | Toluene | High Selectivity | researchgate.net |

A classic and well-established method for preparing 2,6-dimethylaniline starts from m-xylene. guidechem.com This multi-step process first involves the nitration of the xylene isomer mixture, followed by the reduction of the resulting nitroaromatic compounds to form a mixture of xylidine (B576407) isomers. nih.govchemicalbook.comniph.go.jp A significant challenge in this synthesis is the separation of the desired 2,6-dimethylaniline from other isomers, primarily 2,4-dimethylaniline (B123086) and 2,5-dimethylaniline, which are often formed in larger quantities. guidechem.comniph.go.jp

The separation is typically achieved through fractional distillation or by exploiting differences in the chemical properties of the isomers, such as by forming acetate (B1210297) or hydrochloride salts. nih.govniph.go.jp For example, after the reduction step, the 2,4-isomer can be removed by the formation of its acetate salt, and the 2,5-isomer can be subsequently removed by forming its hydrochloride, isolating the 2,6-isomer. niph.go.jp A laboratory-scale synthesis of a deuterated analog involved nitrating m-xylene-d10 (B55782) with sulfuric and nitric acid, followed by reduction using granulated tin and hydrochloric acid. oup.com

The industrial production of N,N-dimethylaniline offers valuable insights into N-alkylation principles that are transferable to the synthesis of N-butyl-2,6-dimethylaniline. The primary industrial method for N,N-dimethylaniline involves the alkylation of aniline (B41778) with methanol (B129727). wikipedia.org This can be performed via two main processes:

Liquid Phase Method: Aniline, methanol, and a catalyst like sulfuric acid are heated in an autoclave at temperatures of 210-215°C and high pressure (3-3.3 MPa). alfa-chemistry.com This method requires corrosion-resistant equipment but can achieve theoretical yields of up to 96%. alfa-chemistry.com

Gas Phase Method: A mixed vapor of aniline and methanol is passed over a catalyst bed at atmospheric pressure and a temperature of around 320°C. alfa-chemistry.com This continuous process allows for large production capacity and high product purity, with aniline conversion rates of 99.5%. alfa-chemistry.com

These processes demonstrate the core principle of using an alcohol as an alkylating agent for an aromatic amine, a strategy directly applicable to the butylation of 2,6-dimethylaniline.

N-Alkylation Strategies for this compound

Once the 2,6-dimethylaniline precursor is obtained, the final step is the introduction of a butyl group to the nitrogen atom.

Conventional N-alkylation of aromatic amines can be achieved through several established protocols. A direct and traditional method involves the reaction of the amine with an alkyl halide. For the synthesis of this compound, this would involve reacting 2,6-dimethylaniline with a butyl halide, such as butyl chloride, butyl bromide, or butyl iodide. google.com

This reaction is typically carried out in an inert solvent, such as water or isoamyl alcohol, at temperatures between 80°C and 150°C. google.com A neutralizing agent, like an alkali metal hydroxide or carbonate, is required to scavenge the hydrogen halide that is formed as a byproduct of the reaction. google.com By controlling the stoichiometry, one can favor the formation of the mono-butylated product (this compound) or the di-butylated product. google.com

Modern N-alkylation methods often employ catalytic systems that use alcohols as the alkylating agents, which are considered greener alternatives to alkyl halides. rsc.orgresearchgate.net These reactions, often termed "borrowing hydrogen" or "hydrogen auto-transfer" reactions, are catalyzed by transition metal complexes, including those based on ruthenium or iridium. researchgate.netacs.org Such catalytic approaches represent more atom-economical and environmentally benign strategies for the synthesis of N-alkylated amines. psu.edu

Investigation of advanced catalytic N-alkylation methodologies

The synthesis of N-alkylated anilines through catalytic processes represents a significant advancement in sustainable chemistry. A prominent and environmentally benign approach is the N-alkylation of amines with alcohols, which operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This methodology is atom-economical, utilizing readily available alcohols as alkylating agents and generating water as the primary byproduct. nih.govrsc.org The process avoids the use of alkyl halides, which produce stoichiometric salt waste. acs.org

The borrowing hydrogen strategy involves a sequence of catalytic steps:

Dehydrogenation: The catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it to an intermediate aldehyde. nih.gov

Condensation: The in-situ generated aldehyde reacts with the primary amine (e.g., 2,6-dimethylaniline) to form an imine intermediate.

Reduction: The catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine product. whiterose.ac.uk

A range of transition-metal catalysts have been developed for this transformation, encompassing both precious and earth-abundant metals. Catalytic systems based on ruthenium, iridium, manganese, cobalt, and nickel have demonstrated high efficacy. nih.govrsc.orgrsc.orgresearchgate.netacs.org For instance, manganese pincer complexes have been shown to selectively monoalkylate various anilines with both aromatic and aliphatic alcohols, highlighting the broad applicability of this approach. nih.gov Similarly, ruthenium complexes, such as [RuCl₂(p-cymene)]₂, paired with specific ligands, effectively catalyze the N-alkylation of aniline derivatives. rsc.org

The reaction conditions are a critical factor in achieving high yields and selectivity. Key parameters include the choice of catalyst, base, solvent, and temperature. For example, ruthenium-catalyzed N-alkylation of anilines often employs a base like potassium carbonate (K₂CO₃) and is conducted at elevated temperatures (e.g., 140 °C) in a solvent like p-xylene. rsc.org Studies on iridium(III) and ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands have also shown excellent performance in the N-alkylation of anilines, often under solvent-free conditions. acs.org

The table below summarizes representative catalytic systems and conditions for the N-alkylation of anilines with various alcohols, demonstrating the versatility of the borrowing hydrogen methodology.

| Catalyst System | Amine Substrate | Alcohol Substrate | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / dppf-type ligand | Aniline | Carbohydrate alcohol | K₂CO₃ | 140 | 21 | up to 97% | rsc.org |

| Manganese Pincer Complex | Substituted Anilines | Benzyl alcohol | KOtBu | 110 | 24 | 80-90% | nih.gov |

| NHC-Ir(III) Complex | Aniline | Benzyl alcohol | tBuOK | 120 | 20 | 80% | acs.org |

| UiO-67 supported Cobalt Complex | Aniline | Benzyl alcohol | - | - | - | Excellent | rsc.org |

| Cu-Zr Bimetallic Nanoparticles | Benzylamine | Dimethyl carbonate | - | 180 | 4 | up to 91% | acs.org |

Microwave-assisted synthesis techniques for reduced reaction times

The application of microwave energy is particularly beneficial for reactions requiring elevated temperatures, such as N-alkylation. The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating, drastically cutting down reaction times from hours to minutes. While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the successful application of this technique to related aniline modifications provides a strong basis for its potential use.

For example, microwave irradiation has been effectively used in the synthesis of polyimides derived from 2,6-dimethylaniline. sigmaaldrich.comroyalsocietypublishing.org In one procedure, a mixture of monomers, including 2,6-dimethylaniline derivatives, was irradiated at elevated temperatures (e.g., 80°C followed by 230°C) for a total time of 2.5 hours to yield the desired polymer. royalsocietypublishing.org This demonstrates the feasibility of using microwave heating with 2,6-dimethylaniline as a starting material. Furthermore, the oxidation of N,N-dimethylaniline has been studied under microwave irradiation, showcasing rapid and efficient transformations in various non-aqueous solvents. researchgate.netresearchgate.net

A hypothetical microwave-assisted synthesis of this compound could involve charging a suitable microwave reactor vessel with 2,6-dimethylaniline, 1-butanol, a suitable catalyst (as discussed in the previous section), and a base. The mixture would then be subjected to microwave irradiation at a controlled temperature and for a significantly reduced time compared to conventional heating. The conditions would need to be optimized, but the general principles of MAOS suggest a substantial reduction in reaction time would be achievable.

The table below illustrates the impact of microwave assistance on related organic syntheses, highlighting the typical reductions in reaction time.

| Reaction Type | Substrates | Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| Polyimide Synthesis | PyDPM (from 2,6-dimethylaniline), PMDA | Microwave, m-cresol, 80-230°C | 2.5 h | royalsocietypublishing.org |

| Oxidation | N,N-Dimethylaniline, Ditertiarybutyl chromate | Microwave, Acetonitrile | Variable (short periods) | researchgate.net |

| Lidocaine Synthesis (SN2 step) | N-(2,6-dimethylphenyl)chloroacetamide, Diethylamine | Microwave, 150°C | 10 min | diva-portal.org |

| N-Arylation | Heteroarylchloride, Piperazine | Microwave | - | univpancasila.ac.id |

Advanced Reaction Mechanisms and Mechanistic Investigations

Mechanistic pathways of N-alkylation, including reversible series reactions

The N-alkylation of anilines, such as the formation of N,N-dimethylaniline, can be achieved using methanol (B129727) as an alkylating agent. This process is characterized as a reversible series of reactions. alfa-chemistry.com Industrial production methods often utilize either a liquid-phase or a gas-phase approach. In the liquid-phase method, aniline (B41778) reacts with methanol at elevated temperatures and pressures in the presence of a catalyst like sulfuric acid. alfa-chemistry.com The gas-phase method involves passing a mixture of aniline and methanol vapor over a solid catalyst at high temperatures. alfa-chemistry.com

The N-alkylation reaction proceeds in a stepwise manner. Initially, aniline is methylated to form N-methylaniline. Subsequently, N-methylaniline is further methylated to yield N,N-dimethylaniline. Both of these steps are reversible. alfa-chemistry.com The equilibrium constants for these reactions heavily favor the formation of the di-methylated product. alfa-chemistry.com

Catalysts play a crucial role in these transformations. Iridium and ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for the N-alkylation of amines with alcohols. acs.org Rhodium catalysts are also employed for this purpose. acs.org The proposed mechanism for these metal-catalyzed reactions often involves the initial coordination of the alcohol to the metal center, followed by oxidative addition and subsequent reductive elimination steps to form the new C-N bond. dtu.dk

A "borrowing hydrogen" or "hydrogen autotransfer" mechanism is frequently invoked for the N-alkylation of amines with alcohols catalyzed by transition metals. researchgate.net In this pathway, the alcohol is first dehydrogenated by the catalyst to form an aldehyde or ketone intermediate. This intermediate then undergoes condensation with the amine to form an imine or enamine. Finally, the catalyst, which had stored the hydrogen, transfers it back to the imine or enamine, resulting in the N-alkylated amine and regenerating the catalyst.

Stereochemical considerations in N-alkylation and related transformations

Stereochemistry is a critical aspect when the N-alkylation or related reactions involve chiral centers. For instance, the synthesis of specific enantiomers of biologically active molecules often requires stereoselective methods. Enzyme-catalyzed reactions, using lipases for example, can provide high enantioselectivity in the synthesis of chiral N-aryl alaninates through kinetic resolution.

In the context of metal-catalyzed reactions, the stereochemical outcome can be influenced by the chiral ligands coordinated to the metal center. While specific stereochemical studies on the N-butylation of 2,6-dimethylaniline (B139824) are not extensively detailed in the provided search results, the principles of asymmetric catalysis would apply. The synthesis of certain pharmaceutical compounds relies on the stereoselective N-alkylation of chiral amines, where the desired stereoisomer is obtained in high enantiomeric excess using chiral catalysts. researchgate.net

The atropisomerism of certain ortho-substituted biaryl compounds is another relevant stereochemical consideration. For example, ortho-terphenol ligands can exist as a mixture of atropisomers in solution, and the rotational barrier can be studied using variable temperature NMR. nih.gov This phenomenon could be relevant for understanding the conformational behavior of N-butyl-2,6-dimethylaniline and its derivatives in certain reaction environments.

Metallation reactions of aniline derivatives and their regioselectivity

Metallation, the replacement of a hydrogen atom with a metal, is a powerful tool for the functionalization of aromatic rings. The regioselectivity of this reaction on aniline derivatives is highly dependent on the nature of the metallating agent and the substituents on the aniline ring.

Direct zincation of N,N-dimethylaniline using a mixed-metal sodium zincate reagent, such as (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), has been shown to surprisingly favor meta-metallation. beilstein-journals.orgnih.govresearchgate.net This is in contrast to many other directed metallation reactions that typically yield ortho-substituted products. beilstein-journals.org The reaction produces a crystalline meta-zincated complex. nih.govresearchgate.net Theoretical calculations support the experimental finding that meta-metallation is favored in this direct sodium-mediated zincation process. researchgate.net The cooperativity between the different components of the mixed sodium-zinc base is crucial for this unique regioselectivity. rsc.org

An alternative approach to metallation involves a two-step process: initial sodiation followed by co-complexation with a dialkylzinc compound. When N,N-dimethylaniline is first treated with n-butylsodium (n-BuNa), ortho-sodiation occurs exclusively, forming a dimeric ortho-sodiated complex. nih.govbeilstein-journals.org Subsequent treatment of this intermediate with di-t-butylzinc (t-Bu2Zn) leads to the formation of an ortho-zincated complex. rsc.org This indirect method, therefore, provides a contrasting regioselectivity compared to the direct zincation method. beilstein-journals.orgnih.gov However, this indirect approach can be less clean due to the high reactivity of the alkylsodium reagent. rsc.org

The regioselectivity of these reactions can be monitored by quenching the metallated intermediates with an electrophile like iodine. For the direct meta-zincation, quenching with iodine yields a mixture of regioisomers with the meta-iodoaniline being the major product. nih.govbeilstein-journals.org In contrast, quenching the ortho-metallated species from the indirect method produces predominantly the ortho-iodoaniline. nih.govrsc.org

Table 1: Regioselectivity of Metallation of N,N-dimethylaniline

| Metallation Method | Reagents | Predominant Regioisomer | Reference |

|---|---|---|---|

| Direct Sodium-Mediated Zincation | (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) | meta | beilstein-journals.orgnih.gov |

X-ray crystallography has been instrumental in determining the structures of the various metallated intermediates. The meta-zincated complex formed from the direct reaction, [(TMEDA)Na(TMP)(m-C6H4-NMe2)Zn(t-Bu)], has been isolated and its molecular structure confirmed. beilstein-journals.org The ortho-sodiated intermediate from the indirect pathway, [((TMEDA)Na(o-C6H4-NMe2))2], exists as a dimer in the solid state. nih.govbeilstein-journals.org The subsequent reaction with di-t-butylzinc can lead to the formation of co-complexes whose structures have also been elucidated, such as a 2:1 co-crystalline mixture of ((TMEDA)Na(o-C6H4-NMe2)2Zn(t-Bu)) and ({(TMEDA)2Na}+{(t-Bu2Zn)2(µ-NMe2)}−). beilstein-journals.org The structure of the ortho-isomer of the meta-complex, [(TMEDA)Na(TMP)(o-C6H4-NMe2)Zn(t-Bu)], has also been determined. beilstein-journals.orgnih.gov

Radical-polar crossover mechanisms in C-C bond formation reactions

Radical-polar crossover represents a mechanistic paradigm where a radical intermediate is converted into an ionic species, or vice versa, enabling a sequence of reactions that would otherwise be incompatible. thieme-connect.de This strategy is particularly useful in designing tandem or multicomponent reactions. thieme-connect.de

In the context of C-C bond formation, a radical can be generated and then undergo a single-electron transfer (SET) event to form a cation. This cation can then participate in polar reactions, such as a Friedel-Crafts type reaction or trapping by a nucleophile. thieme-connect.de An alternative is the reduction of a radical to form an anion, which then acts as a nucleophile. acs.org

While specific examples involving this compound in radical-polar crossover C-C bond formations are not explicitly detailed in the provided search results, the general principles are applicable. For instance, a photocatalytic approach could be envisioned where an initial hydrogen atom transfer (HAT) from a suitable position on the this compound molecule generates a carbon-centered radical. This radical could then be reduced by the excited photocatalyst to a carbanion, which could subsequently react with an electrophile to form a new C-C bond. acs.org Such mechanisms have been proposed for the functionalization of benzylic C-H bonds. acs.org

Another possibility involves the generation of a radical that adds to an alkene. The resulting radical adduct can then be oxidized to a carbocation, which can be trapped by a nucleophile. This type of radical-polar crossover has been observed in photoredox-catalyzed atom transfer radical addition (ATRA) reactions. nih.gov

An Article on the Derivatization Chemistry of this compound

Derivatization Chemistry and Molecular Modifications of N Butyl 2,6 Dimethylaniline

The chemical reactivity of N-butyl-2,6-dimethylaniline is characterized by transformations involving the secondary amine functionality and the substituted aromatic ring. The presence of a butyl group on the nitrogen atom and two methyl groups at the ortho positions of the benzene (B151609) ring introduces specific electronic and steric influences that guide its derivatization pathways. Key molecular modifications include reactions at the nitrogen atom, such as Schiff base formation and functionalization, as well as electrophilic substitution on the aromatic nucleus.

Coordination Chemistry and Ligand Design Principles

N-butyl-2,6-dimethylaniline and its derivatives as potential ligands in coordination complexes

This compound and its derivatives have emerged as versatile ligands in the field of coordination chemistry. The presence of the nitrogen atom with a lone pair of electrons allows these compounds to coordinate with a variety of metal centers. Their derivatives can be synthesized to create ligands with specific properties, enabling the formation of complexes with tailored electronic and steric characteristics.

Derivatives of this compound are often employed in the design of multidentate ligands. For instance, Schiff base derivatives can be formed by condensation reactions, leading to ligands that can coordinate to metal ions through multiple donor atoms. These multidentate ligands can form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. The synthesis of such derivatives allows for the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic or material science applications.

Impact of steric hindrance from ortho-methyl and N-butyl groups on ligand properties

The steric bulk arising from the two ortho-methyl groups and the N-butyl group on the aniline (B41778) ring significantly influences the properties of this compound as a ligand. This steric hindrance plays a crucial role in determining the coordination geometry of the resulting metal complexes and affects the strength of the metal-ligand bond.

Influence on coordination geometry and metal-ligand bond strengths

The steric pressure exerted by these bulky groups can also impact the metal-ligand bond strength. While significant steric hindrance can sometimes weaken the metal-ligand bond by preventing optimal orbital overlap, it can also provide kinetic stability to the complex by sterically protecting the metal center from reactive species. researchgate.net In some cases, the steric hindrance can lead to longer and weaker metal-nitrogen bonds. researchgate.net For instance, in zirconocene (B1252598) complexes, sterically demanding cyclopentadienyl (B1206354) (Cp) substituents have been shown to weaken the Zr-N bond. researchgate.net The interplay between steric and electronic effects ultimately dictates the final coordination geometry and bond strength. researchgate.net

Effects on electron transfer processes within metal complexes

The steric environment created by the ortho-methyl and N-butyl groups can also influence electron transfer processes within the resulting metal complexes. The geometry of the complex, which is heavily influenced by these steric factors, plays a significant role in determining the rates of electron transfer. For instance, distortions from planarity can affect the efficiency of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) processes. acs.orgaip.org

In photocatalytic systems, the excited state lifetime of a metal complex is a critical factor, and this can be modulated by the ligand's steric properties. acs.org The bulky substituents can shield the photoexcited center from deactivating interactions with the solvent or other molecules, potentially leading to longer excited-state lifetimes. acs.org This can enhance the efficiency of photoredox reactions where the complex acts as a photocatalyst. acs.org

Design and synthesis of specific multidentate ligand systems

The this compound scaffold serves as a valuable building block for the design and synthesis of more complex multidentate ligand systems. Through various organic reactions, this aniline derivative can be incorporated into larger molecular frameworks containing additional donor atoms, such as nitrogen, oxygen, or sulfur. These multidentate ligands are capable of binding to a metal center through multiple points of attachment, leading to the formation of highly stable chelate complexes.

One common strategy involves the condensation of this compound with aldehydes or ketones to form Schiff base ligands. These Schiff bases can be designed to be bidentate, tridentate, or even of higher denticity. For example, a Schiff base derived from salicylaldehyde (B1680747) and this compound would result in a bidentate ligand with one nitrogen and one oxygen donor atom. The synthesis of such ligands is often straightforward and allows for a high degree of modularity in ligand design. researchgate.net

Furthermore, metal-mediated reactions can be employed to construct novel multidentate ligands. In some cases, the metal ion itself can act as a template, directing the formation of a specific ligand architecture around it. ias.ac.in This approach can lead to the synthesis of unique and complex ligand systems that would be difficult to prepare through traditional organic synthesis. ias.ac.in

Formation and characterization of metal complexes (e.g., with Ni(II), Pd(II), Cu(II), Rh(II))

This compound and its derivatives form a wide array of coordination complexes with various transition metals, including nickel(II), palladium(II), copper(II), and rhodium(II). The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Nickel(II) Complexes: Nickel(II) complexes with ligands derived from this compound have been synthesized and characterized. internationaljournalssrg.orgmdpi.com These complexes can exhibit different geometries, such as square planar or octahedral, depending on the specific ligand and reaction conditions. researchgate.netinternationaljournalssrg.org For example, diamagnetic Ni(II) complexes with a square planar geometry have been reported. internationaljournalssrg.org The electronic spectra of these complexes often show characteristic d-d transitions. nnpub.org

Palladium(II) Complexes: Palladium(II) complexes are of significant interest due to their applications in catalysis. Ligands based on this compound have been used to create palladium catalysts for cross-coupling reactions. thieme-connect.deua.edu The steric bulk of the ligand can play a crucial role in the catalytic activity and stability of these complexes. ua.edu X-ray crystallography has been used to determine the square planar geometry of several palladium(II) complexes. researchgate.netnaturalspublishing.com

Copper(II) Complexes: Copper(II) complexes with this compound derivatives have also been prepared and studied. tubitak.gov.trceon.rs These complexes can adopt various coordination geometries, with distorted octahedral being common for bis(ligand) complexes. ceon.rs Spectroscopic techniques such as IR and UV-Vis are used to characterize the coordination environment of the copper ion. tubitak.gov.tr

Rhodium(II) Complexes: Rhodium(II) complexes are known for their catalytic activity in various organic transformations. Ligands derived from 2,6-dimethylaniline (B139824) have been utilized in the synthesis of rhodium complexes for reactions like hydroamination. acs.orgsigmaaldrich.comacs.org The steric and electronic properties of the ligand are critical for the efficiency and selectivity of the rhodium catalyst. researchgate.net

The characterization of these metal complexes is carried out using a combination of analytical and spectroscopic techniques, including:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the donor groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in paramagnetic complexes.

Below is a table summarizing some of the characterized metal complexes involving derivatives of 2,6-dimethylaniline.

| Metal Ion | Ligand Type | Coordination Geometry | Characterization Techniques | Reference(s) |

| Ni(II) | Substituted dicyandiamide | Square Planar | Elemental Analysis, IR, Magnetic Moment | internationaljournalssrg.org |

| Ni(II) | α-diimine | Paramagnetic | NMR | mdpi.com |

| Pd(II) | P,N-Ligand | Square Planar | NMR | thieme-connect.de |

| Pd(II) | Schiff Base | Square Planar | X-ray Diffraction, IR, NMR | researchgate.net |

| Cu(II) | Schiff Base | Octahedral | Elemental Analysis, IR, UV-Vis | researchgate.net |

| Cu(II) | Hydrazone | Distorted Octahedral | X-ray Diffraction | ceon.rs |

| Rh(II) | Anilide | - | - | sigmaaldrich.com |

| Rh(I) | β-diiminate | T-shaped | - | researchgate.net |

Catalytic Applications in Organic Transformations

Applications in Olefin Polymerization

The structural framework of 2,6-disubstituted anilines is fundamental to one of the most successful classes of late-transition metal catalysts for olefin polymerization: Nickel(II)–α-diimine complexes.

Seminal work in the 1990s demonstrated that cationic Ni(II) catalysts featuring bulky α-diimine ligands could effectively polymerize ethylene (B1197577) into high-molecular-weight polymers. nih.gov These ligands are typically synthesized through the condensation of a 1,2-dione, such as 2,3-butanedione (B143835) or acenaphthenequinone, with two equivalents of a sterically hindered primary aniline (B41778), most commonly 2,6-disubstituted anilines like 2,6-dimethylaniline (B139824) or 2,6-diisopropylaniline. rsc.orgd-nb.info

The resulting α-diimine ligands chelate to a Ni(II) precursor, such as (DME)NiBr₂ (where DME is 1,2-dimethoxyethane), to form the active catalyst precursor. libretexts.orgcardiff.ac.uk Upon activation with a cocatalyst like methylaluminoxane (B55162) (MAO) or ethylaluminum sesquichloride (EASC), these complexes become highly active for ethylene polymerization. cardiff.ac.ukresearchgate.net A key challenge has been improving the thermal stability of these catalysts for industrial applications, which often run at temperatures above 60°C. nih.gov Research has shown that modifying the ligand's backbone and N-aryl substituents can significantly enhance thermal stability, with some catalysts maintaining high activity at temperatures up to 100°C or even 150°C. researchgate.net

The correlation between the α-diimine ligand structure and the catalyst's performance is a cornerstone of this field. The bulky ortho-substituents on the N-aryl rings, such as the two methyl groups in the 2,6-dimethylphenyl moiety, are crucial. They serve to sterically shield the axial sites of the square-planar nickel center. researchgate.net This steric hindrance slows down the rate of chain transfer reactions relative to the rate of monomer insertion, leading to the formation of polymers with significantly higher molecular weights. cardiff.ac.uk

Furthermore, the ligand structure dictates the polymer's microstructure. These catalysts are known for their ability to "walk" along the polymer chain via a series of β-hydride elimination and reinsertion steps before adding the next monomer unit. This chain-walking mechanism introduces branches into the polyethylene (B3416737) chain. The electronic and steric properties of the ligand influence the competition between chain propagation and chain walking, thereby controlling the branching density of the final polymer. researchgate.net For instance, catalysts with more sterically hindered ligands often produce polyethylene with lower branching densities. organic-chemistry.org

| Ligand Feature | Effect on Catalyst/Polymer | Research Finding |

| Bulky Ortho-Aryl Substituents (e.g., 2,6-dimethyl, 2,6-diisopropyl) | Increases polymer molecular weight; Enhances thermal stability. | Steric bulk blocks axial sites, retarding chain transfer and leading to higher molecular weights and improved catalyst stability at elevated temperatures. cardiff.ac.ukresearchgate.net |

| Electron-Donating/Withdrawing Groups on N-Aryl Ring | Modulates catalytic activity and polymer molecular weight. | In Ni(acac) systems, ligand electronic effects significantly impact activity and molecular weight, while the effect is less pronounced in dibromo Ni(II) systems. researchgate.net |

| Ligand Backbone (e.g., acenaphthene (B1664957) vs. butanedione) | Influences catalyst rigidity and thermal stability. | Acenaphthene-based backbones are common in highly active and stable catalysts. rsc.orgcardiff.ac.uk |

| Fluorinated Substituents on N-Aryl Ring | Minor effect on activity and chain-walking. | Fluorinated alkyl groups in the para-aryl position had only a minor influence on catalyst performance compared to changes in ortho-aryl and backbone substituents. libretexts.org |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. acs.org Gold(I) complexes have emerged as particularly effective catalysts for this transformation, especially for the reaction between alkynes and anilines.

Gold(I) complexes, often stabilized by N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are powerful catalysts for activating alkynes toward nucleophilic attack by amines. acs.org The reaction typically involves the coordination of the gold catalyst to the alkyne, making it more electrophilic and susceptible to addition by the aniline nucleophile. The process is highly regioselective, generally yielding the Markovnikov addition product, which tautomerizes to the corresponding imine or enamine. acs.orgnih.gov

While many studies focus on primary anilines (Ar-NH₂), the scope of the reaction has been extended to include secondary amines, such as N-alkyl anilines. wikipedia.orgresearchgate.net This is highly relevant to N-butyl-2,6-dimethylaniline. For example, N-methylanilines have been shown to be effective nucleophiles in the gold(I)-catalyzed hydroamination of allenes and alkynes. nih.govwikipedia.org Some catalytic systems, however, show lower yields with secondary amines compared to primary ones. researchgate.net The choice of ligand on the gold(I) center is critical for catalyst performance, with bulky phosphine ligands like JohnPhos or carbene ligands showing broad applicability. acs.orgacs.org

| Catalyst System | Substrates | Key Finding |

| NHC-Gold(I) Complexes | Phenylacetylene (B144264) and various primary anilines | The electronic nature of substituents on the aniline had a non-monotonic effect on reaction yield. acs.org |

| (IPr)AuCl / AgBF₄ | Phenylacetylene and 2,6-dimethylaniline | Achieved highly stereoselective Markovnikov-type addition. researchgate.netacs.org |

| [JohnPhosAu(MeCN)]SbF₆ | 1,6-Enynes and various anilines, including N-alkyl anilines | A general and practical catalyst for the aminocyclization of enynes. acs.org |

| Ru₃(CO)₁₂ | Phenylacetylene and N-methylaniline | Catalyzed regioselective insertion into the N-H bond to afford N-methyl-N-(α-styryl)anilines. nih.gov |

| Cp₂Zr(NH-2,6-Me₂C₆H₃)₂ | Alkynes and 2,6-dimethylaniline | Catalyzed the intermolecular addition to form enamines, which can tautomerize to imines. nih.gov |

Stereoselectivity is a key consideration in hydroamination reactions. For internal alkynes, the addition of the N-H bond can lead to either E or Z enamines. For terminal alkynes, the primary issue is regioselectivity (Markovnikov vs. anti-Markovnikov). Gold(I) catalysis with anilines and terminal alkynes almost exclusively produces the Markovnikov product. acs.org In certain cases, highly stereoselective additions have been achieved. For instance, the hydroamination of phenylacetylene with 2,6-dimethylaniline using specific gold(I)-NHC complexes proceeded with high stereoselectivity. researchgate.net The development of catalytic systems that can control the stereochemical outcome of these additions remains an active area of research, offering pathways to complex molecules from simple precursors. sigmaaldrich.cn

Cross-Coupling Reactions using derivatives as ligands

A comprehensive review of the scientific literature did not yield specific examples of ligands derived from this compound being utilized in catalytic cross-coupling reactions. While the 2,6-dimethylaniline moiety is used to synthesize Schiff base ligands for Suzuki-Miyaura reactions, and N,N-dialkylaniline motifs are incorporated into some phosphine ligands, a direct application of a ligand synthesized from this compound was not found. researchgate.netacs.org The synthesis of N-sec-butyl-2,6-dimethylaniline and N-tert-butyl-2,6-dimethylaniline as products of palladium-catalyzed Buchwald-Hartwig amination has been reported, demonstrating the formation of this class of compounds via cross-coupling. thieme-connect.de

Palladium-catalyzed Suzuki-Miyaura cross-coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The efficiency of this reaction is heavily reliant on the palladium catalyst and the associated ligands. While this compound itself is not the direct ligand, its derivatives play a crucial role.

A notable application involves the synthesis of biphenylamines through the Suzuki-Miyaura cross-coupling of bromoanilines with arylboronic acids. uliege.be For instance, 4-bromo-2,6-dimethylaniline, a closely related compound, is used as a starting material. uliege.be However, the free amino group can interfere with the palladium catalyst. uliege.be To circumvent this, the aniline is often protected, for example, as a trifluoroacetamide, before the coupling reaction. uliege.be

In a study, the cross-coupling of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trifluoroacetamide with various arylboronic acids was investigated using palladium catalysts. uliege.be The results highlighted that the choice of catalyst, ligand, solvent, and base is critical for achieving high yields of the desired biaryl products. uliege.be This underscores the principle that no universal set of conditions is applicable for all Suzuki-Miyaura reactions; optimization is required for each specific pair of substrates. uliege.be

Table 1: Suzuki-Miyaura Cross-Coupling of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trifluoroacetamide with Arylboronic Acids uliege.be

| Arylboronic Acid | Catalyst System | Solvent | Base | Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene (B28343) | K₃PO₄ | 32 |

| 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | K₃PO₄ | 51 |

This table illustrates the impact of substituents on the arylboronic acid on the reaction yield.

The general mechanism of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com The ligands coordinated to the palladium atom, often derived from structures similar to this compound, are crucial for stabilizing the palladium species and facilitating the elementary steps of the catalytic cycle. researchgate.net

Other catalytic roles, including electrocatalytic reduction

Beyond palladium-catalyzed reactions, derivatives of this compound and related anilines are involved in other catalytic processes. One area of emerging interest is electrocatalytic reduction.

For example, in the electrochemical synthesis of N,N-dimethylanilines from nitrobenzene (B124822) derivatives, CO₂, and water, various aniline derivatives can be produced as intermediates. rsc.org This process utilizes a Pd/Co–N/carbon electrocatalyst. rsc.org While this compound is not the direct product, the study demonstrates the electrochemical reduction of a nitro group to an aniline, which is a fundamental step. rsc.org The reaction proceeds under ambient conditions, highlighting a potentially greener route for aniline synthesis. rsc.org

The electrochemical oxidation of anilines has also been studied. The electrochemical oxidation of N,N-dimethylaniline can lead to different products depending on the reaction conditions. mdpi.com For instance, in the presence of phenothiazine, a para-selective head-to-tail coupling occurs. mdpi.com This indicates the potential for using electrochemical methods to control the reactivity and coupling of aniline derivatives.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of N-butyl-2,6-dimethylaniline in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the chemical environments of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a related compound, N,2-dimethylaniline, the following chemical shifts have been reported in CDCl₃: δ 7.31–7.20 (m, 1H), 7.13 (d, J = 7.2 Hz, 1H), 6.75 (t, J = 7.4 Hz, 1H), 6.69 (d, J = 8.0 Hz, 1H), 2.96 (s, 3H), 2.21 (s, 3H). rsc.org For N,N-dimethylaniline, the aromatic protons appear as multiplets at δ 7.78, 6.79, and 6.58 ppm in d₁₂-cyclohexane. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For the parent compound, 2,6-dimethylaniline (B139824), the reported shifts in CDCl₃ are: 117.90, 17.44, 128.20, and 121.55 ppm. nih.gov In another analysis, the shifts for 2,6-dimethylaniline were recorded at 144.9, 128.4, 121.8, and 17.7 ppm. For N,N,2,6-tetramethylaniline, the peaks are observed at 150.1, 128.9, 123.3, 42.1, and 19.1 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethylaniline in D₂O. hmdb.ca

| Atom | Chemical Shift (ppm) |

| C1 | 144.9 |

| C2/C6 | 121.8 |

| C3/C5 | 128.4 |

| C4 | 121.8 |

| Methyl C | 17.7 |

Note: The data presented is for related compounds and predicted values. Experimental data for this compound may vary.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for analyzing complex mixtures containing this compound or its derivatives. beilstein-journals.org COSY experiments reveal proton-proton couplings, helping to establish connectivity within a molecule. youtube.com For instance, in a complex reaction mixture, a ¹H-¹H COSY spectrum can distinguish between different isomers by showing the correlation between adjacent protons on the aromatic ring. beilstein-journals.org This is particularly useful in tracking the regioselectivity of reactions involving substituted anilines. beilstein-journals.org

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule.

Key IR absorption bands for related aniline (B41778) compounds include:

N-H Stretch: For primary amines like 2,6-dimethylaniline, two bands are typically observed in the range of 3300-3500 cm⁻¹. researchgate.net For secondary amines, a single band is expected in this region.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups are found below 3000 cm⁻¹. wiley.comlibretexts.org

C=C Stretch: Aromatic ring C=C stretching vibrations typically give rise to peaks in the 1600-1450 cm⁻¹ region. chegg.com For 2,6-dimethylaniline, a peak around 1619 cm⁻¹ is attributed to this vibration. chegg.com

C-N Stretch: The C-N stretching vibration for aromatic amines is usually found in the 1340-1250 cm⁻¹ range.

The specific frequencies can be influenced by the substitution pattern and electronic effects within the molecule.

Interactive Table: Characteristic IR Absorption Frequencies for Aniline Derivatives. researchgate.netresearchgate.net

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch (Primary Amine) | 3300 - 3500 (two bands) |

| C-H | Aromatic Stretch | > 3000 |

| C-H | Aliphatic Stretch | < 3000 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| C-N | Aromatic Amine Stretch | 1250 - 1340 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. ubbcluj.romsu.edu

The UV-Vis spectrum of aniline derivatives typically shows absorptions arising from π → π* transitions within the benzene (B151609) ring. researchgate.net For N,N-dimethylaniline, these transitions are observed, and their wavelengths can be influenced by the solvent polarity and substitution on the aromatic ring. epa.gov In some cases, n → π* transitions involving the lone pair of electrons on the nitrogen atom can also be observed, though they are generally weaker. msu.edu

X-ray Crystallography for Determination of Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and crystal packing of this compound in the solid state, provided a suitable single crystal can be obtained. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

For example, the crystal structure of a related compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, which is synthesized from 4-tert-butyl-2,6-dimethylaniline, has been determined. iucr.orgresearchgate.net In this structure, the plane of the benzene ring is nearly perpendicular to the diimine plane. iucr.org The Crystallography Open Database contains crystal structures for 2,6-dimethylaniline. nih.gov

Interactive Table: Crystallographic Data for a Derivative of 4-tert-butyl-2,6-dimethylaniline. iucr.org

| Parameter | Value |

| Chemical Formula | C₂₈H₄₀N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.993 (6) |

| b (Å) | 10.064 (9) |

| c (Å) | 11.614 (11) |

| α (°) | 107.913 (9) |

| β (°) | 100.484 (10) |

| γ (°) | 99.260 (9) |

Electron Paramagnetic Resonance (EPR) Studies of Redox Processes

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals or metal complexes with unpaired electrons. In the context of this compound, EPR can be employed to investigate its redox processes, particularly its oxidation.

The anodic oxidation of N,N-dimethylaniline has been studied using EPR, which helped in identifying the formation of radical cations as intermediates. researchgate.net In studies involving the chemical oxidation of 2,6-dimethylaniline using the Fenton process, EPR, in conjunction with quenching experiments, was used to identify the primary reactive oxygen species involved in the degradation mechanism. researchgate.net Similarly, EPR studies have been conducted on reaction mixtures involving related anilines to detect the formation of organic radicals during catalytic cycles. rsc.org

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are fundamental in elucidating the molecular characteristics of N-butyl-2,6-dimethylaniline. Methods such as Density Functional Theory (DFT) and ab initio calculations are utilized to predict its geometry, electronic structure, and conformational landscape. researchgate.netresearchgate.net

Geometry optimization of this compound through computational methods like DFT and Hartree-Fock reveals the most stable three-dimensional arrangement of its atoms. researchgate.net Due to the steric hindrance imposed by the two methyl groups at the ortho positions of the aniline (B41778) ring, the N-butyl group is forced into a specific orientation relative to the aromatic ring. mdpi.com This steric clash influences the planarity of the amine group with respect to the benzene (B151609) ring. mdpi.com

Conformational analysis of the n-butyl group is also a key aspect. The butyl chain can adopt various conformations, such as anti and gauche, with the anti-conformer generally being the most stable due to minimized steric repulsion. acs.org The rotation around the C-N bond is a critical factor, and computational models can predict the energy barriers associated with this rotation. For N,N-dialkylanilines, ortho-substitution is known to cause the dialkylamino group to twist out of the plane of the ring, leading to a more pyramidal geometry at the nitrogen atom. mdpi.com Studies on similar sterically congested anilines have shown that the degree of this pyramidalization can be quantified through calculation of the sum of the bond angles around the nitrogen atom.

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Characteristic | Influencing Factors |

|---|---|---|

| N-C(aryl) Bond Rotation | Restricted | Steric hindrance from ortho-methyl groups |

| Butyl Chain Conformation | Predominantly anti | Minimization of steric strain |

| Amino Group Geometry | Pyramidal | Torsional distortion due to ortho-substitution mdpi.com |

This table presents predicted conformational properties based on studies of structurally similar anilines.

The electronic properties of this compound are significantly influenced by its structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its reactivity. researchgate.netucsb.edu In aniline derivatives, the HOMO is typically located on the aniline ring and the nitrogen lone pair, while the LUMO is associated with the aromatic π* system.

The presence of electron-donating groups, such as the two methyl groups and the n-butyl group, increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. However, the steric hindrance from the ortho-methyl groups can disrupt the π-conjugation between the nitrogen lone pair and the aromatic ring. mdpi.com This "steric inhibition of resonance" can decrease the electron-donating ability of the amino group compared to unhindered anilines. researchgate.net Computational models can quantify these effects by calculating the HOMO-LUMO energy gap and the distribution of electron density. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the delocalization of electrons and the nature of orbital interactions within the molecule. iau.ir

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Effect | Rationale |

|---|---|---|

| HOMO Energy | Increased | Electron-donating nature of alkyl groups |

| LUMO Energy | Relatively unaffected | Primarily associated with the aromatic ring |

| HOMO-LUMO Gap | Decreased | Overall effect of electron-donating groups |

| Nitrogen Lone Pair Delocalization | Reduced | Steric inhibition of resonance by ortho-methyl groups mdpi.comresearchgate.net |

This table presents predicted electronic properties based on studies of structurally similar anilines.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, thereby elucidating the reaction pathway. acs.orgacs.org

For instance, in electrophilic aromatic substitution reactions, theoretical calculations can predict the preferred site of attack on the aniline ring. While the amino group is a strong activating group, the steric bulk of the N-butyl and 2,6-dimethyl groups would likely direct incoming electrophiles to the para position. beilstein-journals.org Transition state analysis for such reactions would involve locating the structure of the highest energy point along the reaction coordinate, which provides information about the activation energy and the geometry of the transition state. nih.gov

Similarly, the oxidation of this compound can be modeled to understand the formation of various products. acs.org The reaction may proceed through a radical cation intermediate, and computational studies can help in understanding the stability of this intermediate and the subsequent reaction steps. acs.org

Analysis of intramolecular and intermolecular non-covalent interactions (e.g., C-H...π, π-π stacking)

Non-covalent interactions play a crucial role in the solid-state structure and molecular recognition properties of this compound. Computational methods are well-suited to analyze and quantify these weak interactions. researchgate.netacs.org

π-π stacking: The aromatic rings of this compound can engage in π-π stacking interactions, where the rings are arranged in a parallel or parallel-displaced fashion. researchgate.netsdu.dk The presence of the N-butyl and methyl groups will influence the geometry of this stacking due to steric effects. Computational studies can determine the preferred stacking arrangement and the associated interaction energies. acs.org

Modeling of steric and electronic effects on molecular properties and reactivity

The interplay of steric and electronic effects is a central theme in the chemistry of this compound. Computational models provide a quantitative means to disentangle and understand these effects. mdpi.comscirp.org

Steric Effects: The two ortho-methyl groups and the N-butyl group create significant steric congestion around the nitrogen atom and the aromatic ring. This steric hindrance can:

Decrease the rate of reactions involving the amino group. beilstein-journals.org

Influence the regioselectivity of aromatic substitution reactions. nih.gov

Affect the basicity of the nitrogen atom by hindering the approach of a proton. researchgate.net

Electronic Effects: The alkyl groups are electron-donating, which increases the electron density on the aromatic ring and the nitrogen atom. nih.gov This electronic effect generally increases the reactivity towards electrophiles and enhances the basicity of the amine. However, as previously mentioned, the steric inhibition of resonance can counteract this effect to some extent. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed using computed descriptors to correlate the molecular structure with various properties and activities. oup.comnih.govacs.org For example, descriptors such as the HOMO and LUMO energies, dipole moment, and various steric parameters can be used to build models that predict the toxicity or metabolic fate of substituted anilines. nih.govoup.comnih.gov

Analytical Methodologies for Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow for N-butyl-2,6-dimethylaniline, providing powerful tools for both separation and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. google.comresearchgate.net The versatility of HPLC allows for the use of various column chemistries and mobile phase compositions to achieve optimal separation of the target compound from starting materials, by-products, and other impurities. google.com For instance, reversed-phase HPLC, often utilizing C8 or C18 columns, is commonly employed. rroij.com

In a typical application, a gradient elution method might be used, where the mobile phase composition is changed over the course of the analysis to effectively separate compounds with a range of polarities. d-nb.info The use of a UV detector is common, with the wavelength set to a value where this compound exhibits strong absorbance, ensuring high sensitivity. researchgate.net The purity is determined by calculating the area percentage of the main peak in the chromatogram. google.com For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC to track the consumption of reactants and the formation of products. google.com This provides valuable kinetic data and helps in optimizing reaction conditions. google.com A method for determining 2,6-dimethylaniline (B139824) and o-toluidine (B26562) impurities in pharmaceutical preparations using HPLC with amperometric detection has been developed, offering high sensitivity with a detection limit of 0.8 ng/ml for both compounds. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization based on the specific sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification of Derivatives

For the analysis of volatile and semi-volatile compounds like this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique. researchgate.netresearchgate.net It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. researchgate.net This makes GC-MS particularly valuable for identifying unknown impurities or degradation products. For trace analysis, GC-MS can achieve very low detection limits, often in the parts-per-billion (ppb) range or even lower, making it suitable for environmental monitoring or for detecting minute impurities in highly pure samples. who.int The choice of the GC column's stationary phase is critical for achieving the desired separation. researchgate.net

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties or detectability. jfda-online.com For this compound, which already possesses good chromatographic characteristics for GC analysis, derivatization is more commonly employed to enhance the detection of related compounds or to enable their analysis by a specific technique.

For instance, if analyzing for trace amounts of primary or secondary amines that might be present as impurities alongside this compound, derivatization with reagents like dansyl chloride can be used. wdh.ac.id This introduces a fluorescent tag to the amine, allowing for highly sensitive detection by HPLC with a fluorescence detector. wdh.ac.id Another common strategy, particularly for GC-MS analysis, is acylation using reagents like trifluoroacetic anhydride. This can improve the volatility and thermal stability of certain analytes and introduce specific mass fragments that aid in identification and quantification. jfda-online.com The reaction of N,N-dimethylaniline with iodine to form 4-iodo-N,N-dimethylaniline is an example of a derivatization that facilitates GC-MS analysis. researchgate.net

Spectrophotometric Methods for Quantitative Analysis in Research Settings

UV-Visible spectrophotometry offers a straightforward and cost-effective method for the quantitative analysis of this compound in research settings, particularly for determining the concentration of solutions. tandfonline.com This technique is based on the principle that the amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. While not as selective as chromatographic methods, spectrophotometry is a rapid and simple technique for routine concentration measurements when the sample matrix is relatively simple and free of interfering substances that absorb at the same wavelength. tandfonline.com

Development of Precise Methods for Purity Assessment and Impurity Profiling

The development of robust and precise analytical methods is paramount for accurately assessing the purity of this compound and for creating a comprehensive impurity profile. researchgate.netwho.int Impurity profiling is the identification and quantification of all impurities present in a substance. rroij.com This is a critical aspect of quality control in pharmaceutical and chemical manufacturing. rroij.comsci-hub.st

The process begins with the use of high-resolution separation techniques, primarily HPLC and GC, to detect all potential impurities. rroij.com The choice between these techniques often depends on the volatility and thermal stability of the impurities. rroij.com Once separated, the identification of these impurities is typically achieved using mass spectrometry (LC-MS or GC-MS). rroij.com For unknown impurities, further structural elucidation may require the use of advanced techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wdh.ac.id

Method validation is a crucial step to ensure the reliability of the analytical data. This involves demonstrating that the method is accurate, precise, specific, linear, and robust. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures. rroij.com A well-developed and validated method will be able to consistently and accurately quantify this compound and provide a detailed profile of its impurities, ensuring its quality and suitability for its intended application. researchgate.netwdh.ac.id

Structure Reactivity and Structure Selectivity Relationships in Chemical Transformations

Influence of N-alkylation and ortho-ring substituents on the aniline's reactivity profile

The reactivity of an aniline (B41778) is a delicate balance of electronic and steric effects. In N-butyl-2,6-dimethylaniline, the ortho-substituents are paramount in defining its chemical character. The two methyl groups flanking the amino group create significant steric hindrance. This bulkiness forces the N-butylamino group out of the plane of the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance. lkouniv.ac.in Normally, the nitrogen's lone pair of electrons would delocalize into the aromatic π-system, which decreases basicity but activates the ring for electrophilic substitution. In this case, the enforced non-planar geometry disrupts this delocalization. lkouniv.ac.in

This disruption has two major consequences:

The nitrogen's lone pair is more localized and thus more available for protonation, which would suggest an increase in basicity. lkouniv.ac.in

The electronic activation of the aromatic ring by the amino group is diminished.

Studies on ortho-substituted anilines show that these substituents decrease the electron-donor properties of the amino group. The amino groups in highly hindered anilines like 2,6-di-i-propylaniline and N,N-2,6-tetramethylaniline exhibit very weak electron-donor properties. mdpi.com This complex balance of electronic donation and steric hindrance defines the unique reactivity profile of this compound, making it a sterically hindered base with attenuated resonance effects.

Regiochemical control in functionalization and metallation reactions

The substitution pattern on the aniline ring is critical for directing the position of subsequent chemical modifications, a concept known as regiochemical control. For anilines, the amino group is typically an ortho, para-director for electrophilic aromatic substitution. However, in this compound, the ortho positions are blocked by methyl groups, and the steric hindrance around the nitrogen atom profoundly influences the reaction pathways.

A primary method for functionalizing aromatic rings is through metallation, typically using organolithium reagents. The process of directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG), such as a tertiary amine, coordinates to the lithium reagent, guiding deprotonation exclusively to the adjacent ortho-position. wikipedia.org For a simpler analogue like N,N-dimethylaniline, sodiation with n-BuNa leads to the exclusive formation of the ortho-sodiated complex. nih.gov

However, the regiochemical outcome is not always straightforward and can be manipulated by the choice of reagent. In a contrasting example, the direct zincation of N,N-dimethylaniline with a mixed sodium-zincate reagent surprisingly resulted in preferential meta-metallation. nih.govbeilstein-journals.org Quenching the reaction solution with iodine yielded a mixture of iodo-N,N-dimethylaniline regioisomers where the meta-isomer was the major product (ortho:meta:para ratio of 6:73:21). nih.gov

More advanced strategies have been developed to override traditional directing group effects. By designing a "template base," a disodium-monomagnesium alkyl-amide, researchers have achieved selective 3,5-(meta,meta') dimetalation of N,N-dimethylaniline and N,N-diisopropylaniline. strath.ac.uk This approach forces the aniline substrate to fit into a specific pocket within the multimetallic reagent, exposing the meta C-H bonds for deprotonation and completely breaking from the conventional ortho-metalation dogma. strath.ac.uk These findings highlight that the regioselectivity of functionalization reactions on hindered anilines like this compound can be intricately controlled, moving beyond the innate directing effects of the substituents to a regime dictated by the structure of the reagent itself.

Impact of ligand design on the selectivity and activity of catalysts

This compound and related sterically hindered anilines play a dual role in catalysis: they can be challenging substrates that necessitate specially designed catalysts, or they can serve as precursors for highly effective, bulky ligands.

As substrates, sterically congested anilines are notoriously difficult to couple in reactions like the Buchwald-Hartwig amination. Their bulk hinders the oxidative addition and reductive elimination steps at the metal center. Overcoming this challenge requires careful ligand design. For example, a catalyst system using the highly bulky biarylmonophosphine ligand BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) demonstrates exceptional activity for C–N cross-coupling reactions, enabling the highly selective monoarylation of primary amines and the coupling of hindered anilines at very low catalyst loadings. scispace.com Similarly, a ruthenium catalyst incorporating a 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) ligand was specifically developed to enable the ortho-C−H arylation of aromatic acids with bulky 2,6-disubstituted aryl halides, a transformation that fails with standard catalysts. dicp.ac.cn The design of the ligand is key to controlling selectivity; sterically demanding phosphine (B1218219) ligands can prevent undesired secondary reactions, such as the formation of diarylation products in the amination of aryl halides. rsc.orgrsc.org

Conversely, the structural motifs of hindered anilines are valuable in creating superior ligands. The steric bulk is used to control the coordination environment around a metal center, influencing catalytic activity and selectivity.

PNP Ligands : 2,6-Dimethylaniline (B139824) is a key precursor for producing PNP-type (bis(phosphino)amine) ligands used in chromium-catalyzed ethylene (B1197577) tri- and tetramerization, which selectively produce valuable alpha-olefins like 1-hexene (B165129) and 1-octene. researchgate.net

CAAC Ligands : Highly sterically hindered anilines have been used to synthesize a new class of Cyclic (Alkyl)(Amino)Carbenes (CAACs). chemistryviews.org These IPr*–CAAC ligands, which combine the features of bulky NHCs with CAACs, show significantly improved efficiency and regioselectivity in copper-catalyzed hydroboration reactions compared to parent CAACs. chemistryviews.org

This demonstrates that while the inherent steric properties of this compound make it a difficult reactant, these same properties can be harnessed to design sophisticated ligands that enable highly selective and active catalytic systems.

Correlations between molecular conformation, rotational hindrance, and chemical behavior

The three-dimensional shape (conformation) of this compound is dominated by the steric clash between the N-butyl group and the two ortho-methyl groups. This interaction creates a significant energy barrier to rotation around the C(aryl)—N bond. For the nitrogen's lone pair to effectively delocalize into the aromatic ring's π-system, the p-orbital of the nitrogen must be aligned with the p-orbitals of the ring, which requires a planar geometry. lkouniv.ac.in

However, the steric repulsion from the ortho-methyl groups forces the N-butylamino moiety to twist out of the plane of the benzene ring. lkouniv.ac.in This restricted rotation and non-planar ground state conformation have profound effects on the molecule's chemical behavior.

Inhibition of Resonance : The non-planar conformation prevents effective overlap between the nitrogen's lone pair orbital and the aromatic π-system. This steric inhibition of resonance means the nitrogen lone pair is less delocalized than in a less hindered aniline like N-butylaniline. lkouniv.ac.in

Electronic Properties : The reduced resonance makes the nitrogen atom's lone pair more localized and "available." This can lead to an increase in basicity compared to what would be expected if resonance were fully active, as the molecule does not need to overcome a significant resonance stabilization energy upon protonation. lkouniv.ac.in

High Rotational Barrier : The energy required to force the molecule through a planar transition state during rotation is high. Dynamic NMR studies on analogous compounds have quantified this barrier. For example, the rotational barrier around the C(aryl)—N bond in protonated N,N-dimethyl-2,4,6-trimethylaniline was found to be 63.6 kJ/mol. researchgate.net This high degree of rotational hindrance is a defining feature of such sterically congested anilines.

In essence, the chemical behavior of this compound is a direct consequence of its molecular shape. The rotational hindrance imposed by the ortho substituents dictates a non-planar conformation, which in turn governs the electronic properties of the amino group, ultimately influencing its basicity and reactivity in chemical transformations.

Q & A

Q. How can researchers validate the purity of halogenated aniline derivatives for mechanistic studies?

- Validation : Combine elemental analysis (C, H, N), H/C NMR, and single-crystal X-ray diffraction. For 4-bromo-2,6-dimethylaniline, X-ray data (R factor = 0.064) confirm planar geometry and H-bonding networks critical for crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.